molecular formula C21H18N4O5S B2986834 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 683794-00-5

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2986834
CAS No.: 683794-00-5
M. Wt: 438.46
InChI Key: XDOJVIYJRDSBMA-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydropyridine-based acetamides characterized by a cyano group at the 3-position, a 3-nitrophenyl substituent at the 4-position, and a 3-methoxyphenyl acetamide moiety. Such derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving thioacetamide intermediates .

Properties

IUPAC Name

2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-30-16-7-3-5-14(9-16)23-20(27)12-31-21-18(11-22)17(10-19(26)24-21)13-4-2-6-15(8-13)25(28)29/h2-9,17H,10,12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOJVIYJRDSBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include stirring without solvent at elevated temperatures or using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyano and nitro groups could play a role in binding to molecular targets, while the methoxy group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, emphasizing substituent effects, synthetic yields, and thermal stability:

Compound Name / Substituents Yield (%) Melting Point (°C) Key Functional Groups Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () 85 Not reported Chlorophenyl, distyrylpyridine
2-Cyano-2-[2-(4-Methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () 94 288 Methylphenyl, sulfamoyl
2-Cyano-2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () 95 274 Methoxyphenyl, sulfamoyl
2-{[3-Cyano-6-(4-Fluorophenyl)-4-(Trifluoromethyl)pyridin-2-Yl]Sulfanyl}-N-(4-Methoxyphenyl)acetamide () Not reported Not reported Fluorophenyl, trifluoromethyl

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group in the target compound likely reduces solubility in polar solvents compared to methoxy- or methyl-substituted analogs (e.g., 274–288°C melting points in ) . Chloro and trifluoromethyl groups () similarly enhance thermal stability but may hinder bioavailability .
  • Electron-Donating Groups (EDGs): Methoxy substituents (e.g., ) improve solubility and may enhance interaction with biological targets via hydrogen bonding .

Pharmacological Implications

  • The nitro group in the target compound may confer redox activity, analogous to nitroaromatic drugs.
  • Spectroscopic Signatures: IR and NMR data (e.g., C≡N stretch at ~2214 cm⁻¹, NH signals at δ 10–11 ppm in DMSO-d6) align with cyanoacetamide scaffolds in , suggesting similar spectral features for the target compound .

Biological Activity

The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N3O6SC_{15}H_{13}N_{3}O_{6}S, with a molecular weight of approximately 363.34 g/mol. The structure features a tetrahydropyridine ring, a cyano group, and a nitrophenyl moiety which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H13N3O6S
Molecular Weight363.34 g/mol
InChI KeyZJMGUIKRCCRXQL-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant anticancer activity. For instance, compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to activate caspases involved in the apoptotic pathway .
  • Case Studies :
    • A study demonstrated that certain tetrahydropyridine derivatives had an IC50 value of 10.28 µg/mL against HepG2 cells, indicating potent antiproliferative effects .
    • Another derivative displayed selective activity against K562 myelogenous leukemia cells with an IC50 value of 7.4 µM, suggesting that modifications in the structure can enhance selectivity and potency .

Other Pharmacological Activities

Beyond anticancer properties, research indicates that similar compounds may possess additional pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may inhibit inflammatory pathways, contributing to their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can be influenced by various structural modifications:

  • The presence of electron-withdrawing groups (like nitro or cyano) enhances cytotoxicity.
  • Substitution patterns on the phenyl rings significantly affect the binding affinity to target proteins involved in cancer progression.

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